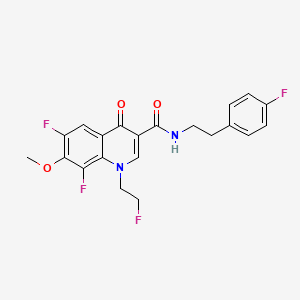
C21H18F4N2O3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that features multiple functional groups, including fluorophenyl, hydroxyethyl, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-4-[(2-hydroxyethyl)(methyl)amino]-1-{[3-(trifluoromethyl)phenyl]methyl}-2,5-dihydro-1H-pyrrole-2,5-dione involves multiple steps, typically starting with the preparation of the pyrrole ring. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. Detailed synthetic routes are often proprietary and can vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and stringent control of reaction conditions to ensure consistency and quality. The use of automated systems for monitoring and adjusting reaction parameters is common in industrial settings to maximize efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of hydroxyethyl groups allows for oxidation reactions, potentially forming ketones or aldehydes.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The fluorophenyl and trifluoromethyl groups can participate in substitution reactions, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s interactions with various biomolecules are of interest. It may be used in studies involving enzyme inhibition or as a probe for studying biochemical pathways.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, the compound might be used in the development of new materials or as a precursor for other chemical products. Its unique properties could make it valuable in various manufacturing processes.
Mecanismo De Acción
The mechanism by which 3-(4-fluorophenyl)-4-[(2-hydroxyethyl)(methyl)amino]-1-{[3-(trifluoromethyl)phenyl]methyl}-2,5-dihydro-1H-pyrrole-2,5-dione exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(4-fluorophenyl)-4-[(2-hydroxyethyl)(methyl)amino]-1-{[3-(trifluoromethyl)phenyl]methyl}-2,5-dihydro-1H-pyrrole-2,5-dione include other fluorophenyl and trifluoromethyl-containing molecules. These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness
What sets this compound apart is its combination of functional groups, which provides a unique set of chemical properties. This makes it particularly valuable in research and industrial applications where specific reactivity is required.
Propiedades
Fórmula molecular |
C21H18F4N2O3 |
|---|---|
Peso molecular |
422.4 g/mol |
Nombre IUPAC |
6,8-difluoro-1-(2-fluoroethyl)-N-[2-(4-fluorophenyl)ethyl]-7-methoxy-4-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H18F4N2O3/c1-30-20-16(24)10-14-18(17(20)25)27(9-7-22)11-15(19(14)28)21(29)26-8-6-12-2-4-13(23)5-3-12/h2-5,10-11H,6-9H2,1H3,(H,26,29) |
Clave InChI |
JHBWHCYIWWVFBC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1F)N(C=C(C2=O)C(=O)NCCC3=CC=C(C=C3)F)CCF)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-methoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14933902.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B14933905.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]leucinamide](/img/structure/B14933911.png)

![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B14933919.png)

![3-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B14933929.png)
![4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid](/img/structure/B14933932.png)
![2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B14933943.png)
![6-(2-chlorophenyl)-2-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B14933958.png)
![N-cyclooctyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14933962.png)
![4-[({[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid](/img/structure/B14933965.png)
![N-(2-chlorophenyl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide](/img/structure/B14933970.png)
![N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B14933973.png)
